Perastine

説明

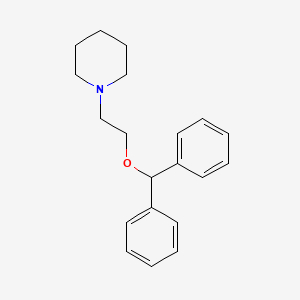

Structure

3D Structure

特性

IUPAC Name |

1-(2-benzhydryloxyethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWXNGJQZCPYLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197926 |

Source

|

| Record name | Perastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4960-10-5 |

Source

|

| Record name | Perastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004960105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ563H8V4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of Peristeen®: A Technical Overview for Researchers and Clinicians

Introduction

Mechanical Mechanism of Action

The fundamental mechanism of the Peristeen® system is the introduction of lukewarm water into the colon via a rectal catheter.[3] This process, known as transanal irrigation, stimulates peristalsis—the natural wave-like muscle contractions that move stool through the bowel.[4][5] The instilled water softens the stool and the induced peristaltic movement facilitates the evacuation of the contents of the rectum and the descending colon.[3][6]

Clinical Efficacy and Patient-Reported Outcomes

Clinical trials and observational studies have demonstrated the benefits of the Peristeen® system in improving bowel function and quality of life for individuals with neurogenic bowel dysfunction.

| Outcome Measure | Key Findings | Citations |

| Fecal Incontinence | Minimizes the likelihood of involuntary bowel leakage. | [1] |

| Constipation | Reduces the symptoms of chronic constipation. | [1] |

| Stoma Surgery Rate | Reduces the 2-year stoma surgery rate by 64% in NBD patients who have failed standard bowel care. | [2] |

| Urinary Tract Infections | Associated with a reduced frequency of urinary tract infections compared to conservative bowel management. | [1][9] |

| Quality of Life | Improves symptom-related quality of life, offering greater independence and a sense of security. | [1][10] |

| Bowel Function (VAS) | An exploratory clinical investigation of Peristeen Light aims to evaluate changes in bowel function using a 10 cm Visual Analog Scale. | [11] |

Experimental Protocols: An Overview of Clinical Investigations

The clinical evidence supporting Peristeen® is derived from a combination of randomized controlled trials and observational studies.[9][10]

A Clinical Investigation Evaluating Peristeen® Performance (NCT05381610)

-

Objective: To scientifically define and describe how the Peristeen® system differs from a large volume enema.[2]

-

Study Design: This study analyzes real-life data from 227 patients with neurogenic bowel dysfunction who had previously failed standard bowel care.[2]

-

Primary Outcome Measures: The study evaluates the reduction in the rate of stoma surgery.[2]

Peristeen Light Explorative Clinical Investigation (NCT07126327)

-

Objective: To understand the clinical benefits of Peristeen Light in adults with fecal incontinence, chronic constipation, and/or time-consuming bowel management procedures.[11]

-

Study Design: Participants will use the Peristeen Light for a 12-week test period.[11]

-

Primary Outcome Measures: The primary endpoint is the change in bowel function as measured on a 10 cm Visual Analog Scale (VAS) from baseline to the end of the clinical investigation.[11]

Visualizing the Peristeen® Workflow

The following diagram illustrates the sequential steps involved in the Peristeen® transanal irrigation procedure.

Conclusion

The Peristeen® transanal irrigation system is a well-documented and effective medical device for the management of neurogenic bowel dysfunction. Its mechanism of action is purely mechanical, relying on the physiological stimulation of peristalsis through the introduction of water into the colon. Clinical evidence supports its use in reducing fecal incontinence and constipation, thereby improving the quality of life for patients. Further research continues to explore and refine the application of this technology.

References

- 1. coloplastcare.com [coloplastcare.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. coloplast.co.uk [coloplast.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. coloplastprofessional.com.au [coloplastprofessional.com.au]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Peristeen Transanal Irrigation System to Manage Bowel Dysfunction: A NICE Medical Technology Guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peristeen Transanal Irrigation System to Manage Bowel Dysfunction: A NICE Medical Technology Guidance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Synthesis of Novel Perastine Analogs: A Technical Guide for Drug Development Professionals

Introduction

Perastine, chemically known as 1-(2-benzhydryloxyethyl)piperidine, is a synthetic compound with a structural framework suggesting potential activity as a neurological agent. Its close structural similarity to known dopamine transporter (DAT) ligands, such as 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine, strongly indicates that this compound and its analogs are likely to exhibit affinity for and inhibition of the dopamine transporter.[1] The dopamine transporter plays a crucial role in regulating dopamine levels in the synapse, and its modulation is a key strategy in the development of treatments for a variety of neurological and psychiatric disorders, including depression, ADHD, and substance abuse.

This technical guide provides a comprehensive overview of the in vitro synthesis of novel this compound analogs. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. This document outlines detailed synthetic protocols, presents a strategy for analog design, and describes relevant in vitro assays for the biological evaluation of these novel compounds.

Core Synthesis Strategy

The synthesis of this compound and its analogs can be approached through a convergent strategy involving the preparation of two key intermediates: a substituted benzhydrol and a functionalized piperidine, followed by their coupling to form the final benzhydryl ether.

A primary synthetic route involves the N-alkylation of piperidine with a suitable 2-benzhydryloxyethyl halide. Alternatively, 1-(2-hydroxyethyl)piperidine can be reacted with a benzhydryl halide. The general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of Substituted Benzhydrols

Substituted benzhydrols serve as versatile precursors for the synthesis of this compound analogs with modifications in the benzhydryl moiety.

Reaction:

Materials:

-

Substituted benzophenone (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the substituted benzophenone in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted benzhydrol.

Protocol 2: Synthesis of 1-(2-Hydroxyethyl)piperidine

This intermediate is crucial for the formation of the ethyl-piperidine portion of the this compound scaffold.

Reaction:

Materials:

-

Piperidine (1.0 eq)

-

2-Chloroethanol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add piperidine, acetonitrile, and finely powdered potassium carbonate.

-

Heat the mixture to reflux.

-

Slowly add 2-chloroethanol to the refluxing mixture.

-

Continue refluxing and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 1-(2-hydroxyethyl)piperidine.

Protocol 3: Synthesis of this compound Analogs via Williamson Ether Synthesis

This final step couples the benzhydrol and piperidine moieties.

Reaction:

Materials:

-

Substituted benzhydrol (1.0 eq)

-

1-(2-Hydroxyethyl)piperidine (1.2 eq)

-

Sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 1-(2-hydroxyethyl)piperidine in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the substituted benzhydrol in anhydrous DMF dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound analog.

Design of Novel this compound Analogs

The modular nature of the synthesis allows for the systematic modification of three key regions of the this compound scaffold to explore structure-activity relationships (SAR):

-

Benzhydryl Moiety: Introduction of various substituents (e.g., fluoro, chloro, methyl, methoxy) on the phenyl rings of the benzhydryl group can modulate electronic and steric properties, potentially influencing binding affinity and selectivity for the dopamine transporter.

-

Piperidine Ring: Substitution on the piperidine ring can alter the conformational flexibility and introduce new interaction points with the target protein.

-

Ethyl Linker: While less commonly modified, alterations to the length or rigidity of the ethyl linker could impact the optimal positioning of the pharmacophoric groups within the binding site.

In Vitro Biological Evaluation

The primary biological target for this compound analogs is hypothesized to be the dopamine transporter. Therefore, in vitro assays should focus on quantifying the affinity and functional inhibition of these compounds at DAT.

Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of the synthesized analogs for the dopamine transporter.

Principle: Competitive radioligand binding assay using a known high-affinity DAT ligand, such as [³H]WIN 35,428, and membrane preparations from cells expressing the human dopamine transporter (hDAT).

Experimental Protocol:

-

Membrane Preparation: Obtain or prepare cell membranes from a stable cell line expressing hDAT (e.g., HEK293-hDAT).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Competition Assay:

-

In a 96-well plate, add a fixed concentration of [³H]WIN 35,428.

-

Add increasing concentrations of the this compound analog (competitor).

-

Add the hDAT-expressing cell membranes.

-

Incubate at room temperature for a specified time (e.g., 2 hours).

-

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of the this compound analogs to block the reuptake of dopamine into cells.

Principle: Measurement of the inhibition of [³H]dopamine uptake into cells expressing the human dopamine transporter.

Experimental Protocol:

-

Cell Culture: Culture a suitable cell line expressing hDAT (e.g., HEK293-hDAT) in 96-well plates.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate with increasing concentrations of the this compound analog.

-

Uptake Initiation: Add a fixed concentration of [³H]dopamine to initiate the uptake.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise tabular format to facilitate comparison between the synthesized analogs.

| Compound ID | R¹ | R² | R³ | DAT Binding Ki (nM) | Dopamine Uptake IC₅₀ (nM) |

| This compound | H | H | H | Data to be determined | Data to be determined |

| Analog 1 | 4-F | H | H | Value | Value |

| Analog 2 | 4-Cl | H | H | Value | Value |

| Analog 3 | 4-CH₃ | H | H | Value | Value |

| Analog 4 | H | H | 3-OH | Value | Value |

Table 1: Example of a data summary table for novel this compound analogs.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound and its analogs involves the inhibition of the dopamine transporter, leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This, in turn, enhances dopaminergic signaling.

Caption: Proposed mechanism of action of this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel dopamine transporter inhibitors. The synthetic routes outlined in this guide are versatile and amenable to the creation of a diverse library of analogs. The described in vitro assays provide a robust platform for the initial biological characterization of these compounds. Further exploration of the structure-activity relationships of this compound analogs may lead to the discovery of potent and selective DAT ligands with therapeutic potential for a range of neurological disorders.

References

Preliminary Toxicity Screening of a Novel Compound: A Technical Guide

Disclaimer: As of the latest search, specific toxicological data for a compound designated "Perastine" is not publicly available. Therefore, this document serves as an in-depth technical guide and whitepaper outlining the core methodologies and data presentation for the preliminary toxicity screening of a hypothetical novel chemical entity (NCE), hereafter referred to as NCE-X . This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

The initial assessment of a new chemical entity's safety profile is a critical step in the drug development process. This preliminary toxicity screening aims to identify potential hazards, establish a preliminary safety profile, and guide further non-clinical and clinical development. This document outlines the standard battery of tests for a preliminary toxicity screen, including acute toxicity, in vitro cytotoxicity, and genotoxicity assessments. Detailed experimental protocols and standardized data presentation formats are provided to ensure clarity and comparability of results.

Acute Systemic Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint for these studies, representing the dose at which 50% of the test population is expected to die.[1][2][3] These studies are typically conducted in at least two mammalian species, one rodent and one non-rodent, using the intended clinical route of administration.[4]

Quantitative Data Summary: Acute Oral Toxicity of NCE-X

The following table summarizes hypothetical acute oral toxicity data for NCE-X.

| Species | Strain | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Observations |

| Mouse | CD-1 | Male | 1500 | 1200 - 1800 | Sedation, ataxia at doses >1000 mg/kg |

| Mouse | CD-1 | Female | 1650 | 1350 - 1950 | Sedation, ataxia at doses >1000 mg/kg |

| Rat | Sprague-Dawley | Male | 1200 | 950 - 1450 | Piloerection, lethargy at doses >800 mg/kg |

| Rat | Sprague-Dawley | Female | 1300 | 1050 - 1550 | Piloerection, lethargy at doses >800 mg/kg |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This protocol is a guideline for conducting an acute oral toxicity study.

1. Test Animals:

-

Healthy, young adult rodents (e.g., rats, mice), typically 8-12 weeks old, are used.[4] Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

2. Housing and Feeding:

-

Animals are housed in standard cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.

-

Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing (e.g., overnight for rats).

3. Dose Administration:

-

NCE-X is administered orally via gavage. The vehicle should be inert (e.g., corn oil, water).

-

The study follows a stepwise procedure where animals are dosed one at a time. The initial dose is selected based on available information or a default value.

-

The dose for each subsequent animal is adjusted up or down depending on the outcome for the previously dosed animal.

4. Observation Period:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4][5]

-

Observations are made frequently on the day of dosing and at least once daily thereafter.

5. Data Analysis:

-

The LD50 is calculated using a maximum likelihood method.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the direct toxic effect of a compound on cells in culture. These assays are rapid, cost-effective, and reduce the use of animals. The half-maximal inhibitory concentration (IC50) is a common endpoint, representing the concentration of a substance that causes a 50% reduction in cell viability.

Quantitative Data Summary: In Vitro Cytotoxicity of NCE-X

The following table summarizes hypothetical in vitro cytotoxicity data for NCE-X.

| Cell Line | Cell Type | Assay Type | IC50 (µM) | Exposure Time (hours) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 75 | 24 |

| HEK293 | Human Embryonic Kidney | MTT | 120 | 24 |

| A549 | Human Lung Carcinoma | MTT | 95 | 24 |

| 3T3 | Mouse Fibroblast | Neutral Red | 150 | 24 |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for the MTT assay.

1. Cell Culture:

-

Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

2. Compound Treatment:

-

A stock solution of NCE-X is prepared and serially diluted to the desired concentrations.

-

The culture medium is replaced with medium containing the various concentrations of NCE-X. A vehicle control is also included.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

-

After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

5. Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Genotoxicity

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[6] A standard battery of tests is typically performed to assess the genotoxic potential of a new chemical entity.[7]

Summary of Genotoxicity Assays for NCE-X

The following table summarizes hypothetical results from a standard battery of genotoxicity assays for NCE-X.

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | With and Without | Negative |

| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes | With and Without | Negative |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | With and Without | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol outlines the general procedure for the Ames test.

1. Bacterial Strains:

-

A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).[8]

2. Metabolic Activation:

-

The assay is performed both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to detect metabolites that may be genotoxic.[6]

3. Treatment:

-

The bacterial strains are exposed to various concentrations of NCE-X in the presence of a small amount of histidine.

-

Positive and negative controls are included in each experiment.

4. Incubation:

-

The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.

5. Data Analysis:

-

Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize their own histidine and form colonies.

-

The number of revertant colonies is counted for each concentration of NCE-X and compared to the negative control. A significant, dose-dependent increase in the number of revertants indicates a positive result.

Visualizations

Experimental Workflow Diagram

Caption: Preliminary Toxicity Screening Workflow for a New Chemical Entity.

Hypothetical Signaling Pathway Perturbation

Caption: Hypothetical Perturbation of the Apoptosis Signaling Pathway by NCE-X.

Conclusion

The preliminary toxicity screening battery of tests provides essential information for the initial safety assessment of a new chemical entity. The data generated from these studies, when presented in a clear and standardized format, allows for a robust evaluation of the compound's potential risks. A thorough understanding of a compound's acute toxicity, cytotoxicity, and genotoxicity is fundamental for making informed decisions in the drug development pipeline. Further specialized toxicity studies, such as cardiotoxicity and repeated-dose toxicity, would be warranted based on the findings of this initial screen and the intended therapeutic use of the NCE.

References

- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 2. Median lethal dose - Wikipedia [en.wikipedia.org]

- 3. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pharmaron.com [pharmaron.com]

- 8. Assay of phenacetin genotoxicity using in vitro and in vivo test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Isolation of Piperine from Piper nigrum

Erroneous Premise: Perastine is a Synthetic Compound

An in-depth review of scientific literature and chemical databases indicates that this compound is a synthetically produced antihistamine belonging to the piperazine class. Its chemical name is 1-(2-(Diphenylmethoxy)-ethyl)piperidine. There is currently no evidence to suggest that this compound is a naturally occurring compound or that it has ever been discovered in or isolated from a natural source.

Therefore, a technical guide on the discovery and isolation of this compound from natural sources cannot be compiled. However, to fulfill the core requirements of your request for a detailed technical guide on the isolation of a similar class of molecule, this whitepaper will focus on the discovery and isolation of Piperine , a well-documented piperidine alkaloid from a natural source.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperine (1-piperoylpiperidine) is a naturally occurring alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum). First isolated in 1819 by Hans Christian Ørsted, it has since been the subject of extensive research due to its wide range of pharmacological activities.[1] These include anti-inflammatory, antioxidant, antitumor, and bioavailability-enhancing properties.[2][3] The latter is of particular interest in drug development, as piperine can increase the absorption and efficacy of other therapeutic agents. This guide provides a comprehensive overview of the discovery, isolation, and quantification of piperine from its primary natural source, Piper nigrum.

Discovery and History

The use of black pepper as a spice and traditional medicine dates back thousands of years. However, the isolation of its pungent principle, piperine, was a significant milestone in the field of natural product chemistry.

-

1819: Danish chemist Hans Christian Ørsted first isolated piperine from the fruit of Piper nigrum.[1]

-

Post-1819: Subsequent research focused on elucidating its chemical structure, which was determined to be 1-(5-[1,3-benzodioxol-5-yl]-1-oxo-2,4-pentadienyl) piperidine.[1]

The discovery and characterization of piperine paved the way for understanding the chemical basis of taste and for the scientific investigation of the medicinal properties of spices.

Experimental Protocols

The isolation of piperine from Piper nigrum can be achieved through various solvent extraction methods. Below are detailed protocols for two common and effective methods.

Method 1: Soxhlet Extraction with Ethanol

This is a classic and efficient method for the exhaustive extraction of thermally stable compounds.

3.1.1 Materials and Equipment

-

Dried, finely ground black pepper (Piper nigrum)

-

Ethanol (95% or absolute)

-

Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Heating mantle

-

Rotary evaporator

-

Beakers and flasks

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Crystallization dish

3.1.2 Procedure

-

Weigh 20 g of finely powdered black pepper and place it into a porous thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of 95% ethanol and a condenser.

-

Heat the flask using a heating mantle to initiate the extraction cycle. The solvent will vaporize, condense, and drip onto the sample, extracting the piperine.

-

Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool.

-

Concentrate the ethanolic extract using a rotary evaporator until a viscous, dark green-brown residue is obtained.

-

Dissolve the residue in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

-

Collect the precipitated yellow, needle-like crystals of piperine by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove impurities.

-

Dry the crystals in a desiccator. The melting point of pure piperine is approximately 130°C.[1]

Method 2: Cold Maceration with Dichloromethane (DCM)

This method avoids heat, which can be beneficial for preventing the degradation of any heat-sensitive compounds.

3.2.1 Materials and Equipment

-

Dried, finely ground black pepper (Piper nigrum)

-

Dichloromethane (DCM)

-

Large conical flask or beaker with a stopper

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

3.2.2 Procedure

-

Place 20 g of powdered black pepper into a 500 mL conical flask.

-

Add 200 mL of dichloromethane to the flask.

-

Stopper the flask and stir the mixture at room temperature for 24-48 hours using a magnetic stirrer.

-

Filter the mixture through filter paper to separate the pepper grounds from the extract.

-

Wash the residue with an additional 50 mL of DCM to ensure complete extraction.

-

Combine the filtrates and concentrate the solution using a rotary evaporator to obtain a crude oleoresin.

-

Dissolve the oleoresin in a small volume of acetone and add hexane dropwise until the solution becomes turbid.

-

Allow the solution to stand at room temperature for crystallization to occur.

-

Collect the piperine crystals by filtration, wash with a cold acetone-hexane mixture, and dry.

Quantitative Data

The yield and purity of isolated piperine can vary depending on the source of the black pepper and the extraction method employed.

| Parameter | Soxhlet (Ethanol) | Cold Maceration (DCM) | Supercritical Fluid Extraction |

| Typical Yield (% w/w) | 8.13% - 10.1%[4][5] | ~7.42%[5] | 8.76%[4] |

| Purity (by HPLC) | >95% | >92%[1] | >98%[4] |

| Extraction Time | 6-8 hours[4] | 24-48 hours | 0.5 hours[4] |

| Melting Point (°C) | 129-131°C[1] | 129-131°C[1] | 129-131°C[1] |

| Table 1: Comparison of Piperine Extraction Methods |

Mandatory Visualizations

Experimental Workflow for Piperine Isolation

Caption: General Experimental Workflow for Piperine Isolation

Key Signaling Pathways Modulated by Piperine

Piperine is known to interact with multiple signaling pathways, contributing to its diverse pharmacological effects.

Caption: Simplified Overview of Signaling Pathways Modulated by Piperine

Conclusion

Piperine remains a molecule of significant interest to the scientific and pharmaceutical communities. The methods outlined in this guide provide robust and reproducible protocols for its isolation from Piper nigrum. The quantitative data presented highlights the efficiency of various extraction techniques, with supercritical fluid extraction offering a rapid and high-purity alternative to traditional solvent methods. Understanding the signaling pathways modulated by piperine is crucial for harnessing its therapeutic potential, particularly in the realms of inflammation, cancer, and metabolic disorders.[2][6][7] Further research into the targeted delivery and synergistic effects of piperine will continue to be a promising area of drug development.

References

- 1. mitrask.com [mitrask.com]

- 2. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. kefri.org [kefri.org]

- 6. mdpi.com [mdpi.com]

- 7. Piperine Promotes Glucose Uptake through ROS-Dependent Activation of the CAMKK/AMPK Signaling Pathway in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Modeling of Perastine Binding to the Novel GPCR, NKR1

Disclaimer: Perastine and the Neuro-Kinetic Receptor 1 (NKR1) are hypothetical entities created for the purpose of this technical guide. The data, protocols, and pathways described herein are illustrative examples based on established computational drug discovery methodologies.

Abstract

G protein-coupled receptors (GPCRs) represent a vast and crucial class of drug targets.[1][2] The development of novel modulators for these receptors is a cornerstone of modern pharmacology. This whitepaper provides an in-depth technical guide to the computational modeling of a novel antagonist, this compound, and its interaction with the hypothetical Neuro-Kinetic Receptor 1 (NKR1), a GPCR implicated in neuro-degenerative disorders. We present a comprehensive workflow, from receptor modeling and ligand docking to molecular dynamics simulations, to elucidate the structural and energetic determinants of this compound binding. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a robust framework for researchers, scientists, and drug development professionals engaged in GPCR-targeted computational drug design.[1][3]

Introduction: The Neuro-Kinetic Receptor 1 (NKR1) and this compound

The Neuro-Kinetic Receptor 1 (NKR1) is a hypothetical Class A GPCR predominantly expressed in the central nervous system. Its putative signaling cascade, upon activation by its endogenous ligand, Neurokinin-A (NKA), is believed to involve the Gαq pathway, leading to downstream calcium mobilization and subsequent neuronal activation. Dysregulation of the NKR1 pathway has been correlated with accelerated neuronal degradation.

This compound is a novel small-molecule antagonist designed to competitively inhibit NKA binding at the NKR1 orthosteric site, thereby reducing downstream signaling. Understanding the precise binding mode, affinity, and dynamic behavior of this compound within the NKR1 binding pocket is critical for its optimization and development as a therapeutic agent. Computational methods offer a powerful, atomistic-level view of these interactions, enabling rapid evaluation and refinement of drug candidates before costly synthesis and in-vitro testing.[4][5][6]

NKR1 Signaling Pathway

Activation of NKR1 by its endogenous agonist initiates a cascade via the Gαq protein. This process involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. This compound acts by blocking the initial agonist binding step.

Computational Modeling Workflow

The comprehensive workflow for modeling this compound's interaction with NKR1 integrates several computational techniques.[1][5] This multi-step process ensures a thorough investigation, from initial structural prediction to the analysis of dynamic stability and binding free energy.

References

- 1. Trends in application of advancing computational approaches in GPCR ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Methods for GPCR Drug Discovery - Google Books [books.google.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Perastine's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perastine (CAS 4960-10-5) is a piperidine derivative, identified chemically as 1-(2-(diphenylmethoxy)ethyl)piperidine. Structurally, it is classified as a potential first-generation histamine H1 receptor antagonist. Publicly available literature on the specific biological activity of this compound is limited; it has been identified as a synthetic impurity of the known antitussive and antihistamine agent, Clothis compound.[1][2]

This technical guide provides a framework for the initial investigation of this compound's biological activity, based on the established pharmacology of its chemical class. The data presented herein is representative and hypothetical , derived from typical values for first-generation H1 antagonists to serve as a benchmark for potential future studies. The experimental protocols and pathways described are the standard methodologies that would be employed to characterize such a compound.

Predicted Pharmacological Profile

This compound is predicted to act as a competitive inverse agonist at the histamine H1 receptor. By binding to the receptor, it would block the downstream signaling cascade initiated by histamine, thereby mitigating allergic and inflammatory responses.

Representative In Vitro Activity Data

The following tables summarize hypothetical, yet plausible, quantitative data for this compound's activity at the histamine H1 receptor. These values are based on published data for other first-generation H1 antagonists and serve as an example for comparison.

Table 1: Representative Receptor Binding Affinity

| Compound | Target Receptor | Radioligand | Kᵢ (nM) | Cell Line |

|---|---|---|---|---|

| This compound (Hypothetical) | Human Histamine H1 | [³H]mepyramine | 15 - 50 | HEK293 |

| Mepyramine (Reference) | Human Histamine H1 | [³H]mepyramine | 1 - 10 | HEK293 |

| Diphenhydramine (Reference) | Human Histamine H1 | [³H]mepyramine | 10 - 40 | HEK293 |

Table 2: Representative Functional Antagonism

| Compound | Assay Type | Agonist | IC₅₀ (nM) | Cell Line |

|---|---|---|---|---|

| This compound (Hypothetical) | Calcium Flux | Histamine | 30 - 100 | CHO-hH1 |

| Mepyramine (Reference) | Calcium Flux | Histamine | 5 - 20 | CHO-hH1 |

| Diphenhydramine (Reference) | Calcium Flux | Histamine | 25 - 80 | CHO-hH1 |

Core Signaling Pathway

As an H1 receptor antagonist, this compound would inhibit the Gq protein-coupled signaling pathway. Histamine binding typically activates the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to the cellular response. This compound would block the initial receptor activation step.

Key Experimental Protocols

The following are detailed protocols for standard in vitro assays that would be used to determine the binding affinity and functional activity of this compound.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor by measuring its ability to compete with a known radiolabeled ligand.[3][4]

1. Materials:

-

Membranes: Commercially available membranes from HEK293 cells stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]mepyramine (Specific Activity: 20-30 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Control: Mianserin (10 µM final concentration).

-

Test Compound: this compound, serially diluted.

-

Apparatus: 96-well plates, cell harvester, scintillation counter, glass fiber filters.

2. Membrane Preparation:

-

Thaw membrane aliquots on ice.

-

Homogenize gently in ice-cold assay buffer.

-

Determine protein concentration using a Bradford or BCA assay.

-

Dilute membranes in assay buffer to a final concentration of 10-20 µg protein per well.

3. Assay Procedure:

-

Set up triplicate wells for Total Binding, Non-specific Binding (NSB), and Competition Binding.

-

Total Binding: Add 50 µL assay buffer, 50 µL [³H]mepyramine (final concentration ~2 nM), and 100 µL of diluted membranes.

-

NSB: Add 50 µL Mianserin (10 µM), 50 µL [³H]mepyramine, and 100 µL of diluted membranes.

-

Competition: Add 50 µL of serially diluted this compound, 50 µL [³H]mepyramine, and 100 µL of diluted membranes.

-

Incubate plates for 120 minutes at 25°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash filters three times with 3 mL of ice-cold assay buffer.

-

Dry the filters, place them in scintillation vials with 4 mL of scintillation cocktail, and quantify radioactivity in a liquid scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Intracellular Calcium Flux Assay

This functional assay measures this compound's ability to inhibit histamine-induced calcium mobilization in whole cells, providing an IC₅₀ value for its antagonist activity.[5][6][7]

1. Materials:

-

Cells: CHO or HEK293 cells stably expressing the human histamine H1 receptor.

-

Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Histamine.

-

Test Compound: this compound, serially diluted.

-

Apparatus: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).

2. Cell Preparation:

-

Plate cells in black, clear-bottom microplates and grow to 80-90% confluency.

-

Aspirate the growth medium.

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) in assay buffer.

-

Add 100 µL of loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.

3. Assay Procedure:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Add 50 µL of serially diluted this compound (or buffer for control wells) to the appropriate wells.

-

Incubate for 15-30 minutes.

-

Measure baseline fluorescence for 10-20 seconds.

-

Using the instrument's injector, add 50 µL of histamine at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response).

-

Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

4. Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data, setting the response with histamine alone as 100% and the response with no histamine as 0%.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a structurally defined compound with a high probability of acting as a histamine H1 receptor antagonist. While direct experimental data on its biological activity is not currently in the public domain, this guide provides a comprehensive framework for its initial characterization. The representative data, established signaling pathways, and detailed in vitro protocols offer a robust starting point for researchers aiming to investigate the pharmacology of this compound and determine its potential as a therapeutic agent. Future studies should focus on executing these assays to generate specific data and subsequently explore selectivity, off-target effects, and in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and quantification of five impurities in clothis compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. innoprot.com [innoprot.com]

- 7. Characterization of functional histamine H1 receptors on a cultured smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perifosine's Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perifosine (KRX-0401) is a synthetic alkylphospholipid that has been extensively investigated as a targeted anti-cancer agent.[1] Its primary mechanism of action is the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy.[1][3] Unlike many kinase inhibitors that target the ATP-binding site, perifosine uniquely targets the pleckstrin homology (PH) domain of Akt.[1][4] This guide provides an in-depth technical overview of perifosine as an Akt inhibitor, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing important concepts.

Mechanism of Action

Perifosine's novel mechanism of action centers on its ability to prevent the translocation of Akt to the cell membrane, a crucial step for its activation.[1][3] As an alkylphospholipid, perifosine is thought to intercalate into the cell membrane, thereby sterically hindering the binding of Akt's PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] This inhibition of membrane localization prevents the subsequent phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and serine 473 (Ser473) by mTORC2, both of which are required for full kinase activation.[1][6] The inhibition of Akt phosphorylation by perifosine has been demonstrated in a dose-dependent manner in various cancer cell lines.[7][8]

Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of perifosine.

Quantitative Data

Perifosine has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the low micromolar range.

Table 1: In Vitro IC50 Values of Perifosine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MM.1S | Multiple Myeloma | 4.7 | [9] |

| H460 | Non-Small Cell Lung | 1.0 (cell survival) | [10] |

| H460 | Non-Small Cell Lung | 10.0 (apoptosis) | [10] |

| DU 145 | Prostate Cancer | 28.8 | [11] |

| H1915 | Lung Adenocarcinoma | 2.5 | [11] |

| Various | Head and Neck Squamous Carcinoma | 0.6 - 8.9 | [9] |

Table 2: Clinical Trial Data for Perifosine in Combination Therapy

| Trial Identifier/Reference | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) |

| Schreeder et al. | Perifosine + Dexamethasone | Relapsed/Refractory Multiple Myeloma | 38% (Partial or Minimal Response) | Not Reported | Not Reported |

| Richardson et al. | Perifosine + Bortezomib +/- Dexamethasone | Relapsed/Refractory Multiple Myeloma | 20% (Partial or Minimal Response) | Not Reported | Not Reported |

Note: While perifosine showed promise in early trials, it ultimately failed to meet its primary endpoints in Phase III trials for colorectal cancer and multiple myeloma, leading to the discontinuation of its development.[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of perifosine on cancer cell viability.[1][9]

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Perifosine stock solution (e.g., 10 mM in ethanol or water)[13]

-

MTT reagent (5 mg/mL in PBS, sterile filtered)[2]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with a serial dilution of perifosine (and appropriate vehicle controls) for a specified duration (e.g., 48 or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Western Blotting for Phospho-Akt

This protocol is used to determine the effect of perifosine on Akt phosphorylation.[1]

Materials:

-

Cell culture plates

-

Perifosine

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-Akt Ser473, phospho-Akt Thr308, total Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with perifosine for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[1]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or Thr308) and a primary antibody for total Akt (as a loading control) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]

-

Analysis: Quantify the band intensities to determine the relative levels of phospho-Akt and total Akt.[1]

Figure 2: General Experimental Workflow for Perifosine In Vitro Studies.

In Vivo Tumor Xenograft Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of perifosine in a mouse xenograft model.[1]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell suspension

-

Perifosine formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[1]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[1]

-

Treatment Administration: Administer perifosine (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.[1]

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Data Analysis: Compare tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of perifosine.

Conclusion

Perifosine remains a significant tool for researchers studying the PI3K/Akt pathway due to its unique mechanism of action targeting the PH domain of Akt.[1] While its clinical development has faced challenges, the extensive preclinical and early-phase clinical data provide a valuable foundation for further investigation into its potential as a single agent or in combination therapies.[1][7] The protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in the cellular signaling roles of perifosine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perifosine | Cell Signaling Technology [cellsignal.com]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. Frontiers | Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]

- 12. Perifosine - Wikipedia [en.wikipedia.org]

- 13. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Perastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Perastine, an antihistaminic compound of the piperazine class. The synthesis is based on the Williamson ether synthesis, a robust and well-established method for the formation of ethers. The protocol outlines the reaction of diphenylmethyl bromide with 2-(piperidino)ethanol in the presence of a non-nucleophilic base. This method is suitable for producing this compound in a laboratory setting for research and development purposes. The document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound, with the IUPAC name 1-(2-(Diphenylmethoxy)-ethyl)piperidine, is a compound with potential applications in medicinal chemistry, particularly as an antihistamine. Its structure features a diphenylmethyl ether moiety linked to a piperidine ring via an ethyl spacer. The synthesis of such ethers is commonly achieved through the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. The protocol detailed herein utilizes this classical reaction to afford this compound from commercially available starting materials.

Chemical Reaction

The synthesis of this compound is achieved by the reaction of diphenylmethyl bromide with 2-(piperidino)ethanol in the presence of potassium carbonate, which acts as a base to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is used as the solvent for this reaction.

Reaction Scheme:

Quantitative Data

The following table summarizes the reagents and their quantities for the synthesis of this compound.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| Diphenylmethyl bromide | C13H11Br | 247.13 | 2.47 g | 10.0 | 1.0 |

| 2-(piperidino)ethanol | C7H15NO | 129.20 | 1.42 g | 11.0 | 1.1 |

| Potassium Carbonate | K2CO3 | 138.21 | 2.76 g | 20.0 | 2.0 |

| Acetonitrile | CH3CN | 41.05 | 50 mL | - | - |

Theoretical Yield of this compound (C20H25NO, MW: 295.42 g/mol ): 2.95 g

Experimental Protocol

4.1. Materials and Equipment

-

Diphenylmethyl bromide (CAS: 776-74-9)

-

2-(piperidino)ethanol (CAS: 1484-84-0)

-

Anhydrous potassium carbonate (CAS: 584-08-7)

-

Anhydrous acetonitrile (CH3CN)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Silica gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates and chamber

4.2. Reaction Procedure

-

Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Addition of Reagents: To the flask, add diphenylmethyl bromide (2.47 g, 10.0 mmol), 2-(piperidino)ethanol (1.42 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Addition of Solvent: Add 50 mL of anhydrous acetonitrile to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

4.3. Work-up and Purification

-

Filtration: Filter the reaction mixture through a pad of celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 30 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound as an oil or a low-melting solid.

4.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Application Notes and Protocols for the Use of Erastin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erastin is a small molecule compound widely utilized in cancer research as a potent and specific inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death.[1][2] Its mechanism of action involves the inhibition of the cystine/glutamate antiporter system Xc-, leading to a cascade of events that culminates in lethal lipid peroxidation.[3][4] This document provides detailed application notes and protocols for the use of Erastin and its more water-soluble analog, Piperazine Erastin, in cell culture experiments.

Mechanism of Action

Erastin's primary mode of action is the induction of ferroptosis through multiple pathways:

-

Inhibition of System Xc- : Erastin blocks the SLC7A11 subunit of the system Xc- antiporter, preventing the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[3][5]

-

GSH Depletion and GPX4 Inactivation : The depletion of intracellular GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[4][6]

-

Lipid Peroxidation : The inactivation of GPX4 results in the accumulation of lipid-based reactive oxygen species (ROS), leading to widespread lipid peroxidation and subsequent cell death.

-

Modulation of Other Pathways : Erastin has also been shown to activate the p53 pathway, which can further inhibit system Xc- activity.[1] Additionally, it can induce the Nrf2/HO-1 signaling pathway as a cellular stress response.[7][8]

Data Presentation

Table 1: Effective Concentrations of Erastin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Conditions | Reference |

| HeLa | Cervical Cancer | ~3.5 - 30.88 | 24 hours | [6][7][9] |

| SiHa | Cervical Cancer | ~29.40 | 24 hours | [7][8] |

| NCI-H1975 | Lung Adenocarcinoma | ~5 | 24 hours | [6][9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~40.63 | 24 hours | [9][10] |

| HGC-27 | Gastric Cancer | ~14.39 (IC50), 6.23 (IC30) | 24 hours | [11][12] |

| HT-29 | Colorectal Cancer | 1-30 (effective range) | 48 hours | [9][13] |

| DLD-1 | Colorectal Cancer | 1-30 (effective range) | Not specified | [9] |

| Caco-2 | Colorectal Cancer | 1-30 (effective range) | Not specified | [9] |

| HT-1080 | Fibrosarcoma | Not specified (used in vivo) | Not specified | [14] |

| HL-60 | Acute Myeloid Leukemia | ~5 (effective concentration) | 24 hours | [15] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

Experimental Protocols

Protocol 1: Determination of Erastin Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Erastin for a specific cell line.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Erastin (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.[9]

-

Erastin Preparation: Prepare a 10 mM stock solution of Erastin in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 75 µM).[9] Include a vehicle control with the same final concentration of DMSO as the highest Erastin concentration.

-

Cell Treatment: Remove the old medium and add 100 µL of the prepared Erastin dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Data Acquisition: Measure the absorbance at 470 nm or 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Protein Expression by Western Blotting

This protocol describes the analysis of key ferroptosis-related proteins following Erastin treatment.

Materials:

-

6-well cell culture plates

-

Erastin

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-Nrf2, anti-HO-1, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Erastin (e.g., IC50 value) for the indicated time (e.g., 24 hours).

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Detection of Ferroptosis by Flow Cytometry

This protocol allows for the quantification of lipid ROS and cell death, key markers of ferroptosis.

Materials:

-

6-well cell culture plates

-

Erastin

-

C11-BODIPY™ 581/591 probe (for lipid ROS)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Erastin as described in Protocol 2.

-

Lipid ROS Staining:

-

Approximately 1-2 hours before the end of the treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.[17]

-

-

Cell Harvesting and Staining:

-

Gently wash the cells twice with pre-warmed PBS.

-

Harvest the cells by trypsinization and resuspend in PBS.

-

For cell death analysis, add PI to a final concentration of 1-5 µg/mL just before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

For C11-BODIPY™, an increase in the green fluorescence signal indicates lipid peroxidation.

-

PI-positive cells represent the dead cell population.

-

-

Data Analysis: Quantify the percentage of cells with high green fluorescence (lipid ROS positive) and the percentage of PI-positive cells.

Mandatory Visualization

Caption: Erastin's primary mechanism of action.

Caption: General experimental workflow for studying Erastin-induced ferroptosis.

Caption: Signaling pathways modulated by Erastin.

References

- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferroptosis and Cell Death Analysis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 5. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC‑27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols for the Quantification of Perampanel

Introduction

Perampanel, marketed under the brand name Fycompa®, is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It is utilized as an adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures.[1][3] Monitoring the plasma concentration of Perampanel can be crucial for optimizing clinical response in patients.[4] This document provides detailed application notes and protocols for the quantification of Perampanel in biological matrices, primarily human plasma, using various analytical techniques.

Mechanism of Action

Perampanel's primary mechanism of action involves the non-competitive antagonism of AMPA-type glutamate receptors on post-synaptic neurons.[1] Glutamate is the principal excitatory neurotransmitter in the central nervous system. In epileptic conditions, excessive glutamatergic activity contributes to the generation and spread of seizures. By binding to an allosteric site on the AMPA receptor, Perampanel reduces the receptor's response to glutamate, thereby decreasing neuronal hyperexcitability and suppressing seizure activity.[1][2]

Caption: Perampanel's mechanism of action.

Quantitative Data Summary

The following tables summarize the validation parameters for various analytical methods used for Perampanel quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

| Method | Linearity (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |

| HPLC-UV | 25 - 1000 | 25 | Intra-day: ≤ 7.4, Inter-day: ≤ 7.4 | 96.4 - 113.3 | |

| HPLC-FLD | 3.75 - 300 | 3.75 | Intra-day: 5.16 - 10.71, Inter-day: 5.16 - 10.71 | 99.40 - 107.89 | [5][6] |

| RP-HPLC | 200 - 10000 | 200 | - | - | [7] |

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

| Linearity (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |

| 2.5 - 2800 | 2.5 | Intra-assay & Inter-assay: within acceptance criteria | within acceptance criteria | [8] |

| 2.00 - 500 | 2.00 | Intra-day: 2.4 - 6.8, Inter-day: 3.1 - 3.8 | Intra-day: 97.6 - 104.9, Inter-day: 98.9 - 103.5 | [9] |

| 1.00 - 2000 | 1.00 | Intra-batch & Inter-batch: within acceptable criteria | within acceptable criteria | [10] |

| 100 - 3200 | - | Within-run & Between-run: ≤ 11.03 | -1.07 - 6.69 (bias) | [11] |

Experimental Protocols

Protocol 1: Quantification of Perampanel in Human Plasma by LC-MS/MS

This protocol is based on a simple and rapid method suitable for high-throughput analysis.[9][12]

1. Materials and Reagents

-

Perampanel reference standard

-

Perampanel-d5 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Human plasma (blank)

2. Sample Preparation

Caption: LC-MS/MS sample preparation workflow.

3. Chromatographic Conditions

-

LC System: Standard HPLC or UHPLC system

-

Column: ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 μm) or equivalent[9]

-

Mobile Phase A: Water with 5 mmol/L ammonium acetate and 0.1% formic acid[9]

-

Mobile Phase B: Acetonitrile-water (95:5, v/v)[9]

-

Flow Rate: 0.9 mL/min[9]

-

Gradient: A binary gradient can be optimized for separation.

-

Injection Volume: 2 µL[12]

4. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[10][12]

-